molecular formula C18H13BN2 B1455121 2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 2301919-15-1

2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B1455121
CAS No.: 2301919-15-1
M. Wt: 268.1 g/mol
InChI Key: TWFRZZNXKJNXLC-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a compound that belongs to the class of diazaborinines, which are known for their unique structural properties and potential applications in various fields. This compound features a naphthalene core fused with a diazaborinine ring and an ethynylphenyl group, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the copper-catalyzed asymmetric hydroboration of alkenes with 1,2-benzazaborines . This method provides a general platform for the efficient construction of diverse chiral 1,2-benzazaborine compounds, including the target compound, in high yields and excellent enantioselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the diazaborinine ring or the ethynylphenyl group.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the naphthalene core, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions, which can modulate the activity of these targets. Additionally, the ethynyl group can participate in various chemical reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its specific structural features, such as the ethynylphenyl group and the naphthalene core. These features confer distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-ethynylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BN2/c1-2-13-9-11-15(12-10-13)19-20-16-7-3-5-14-6-4-8-17(21-19)18(14)16/h1,3-12,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFRZZNXKJNXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 6
2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

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